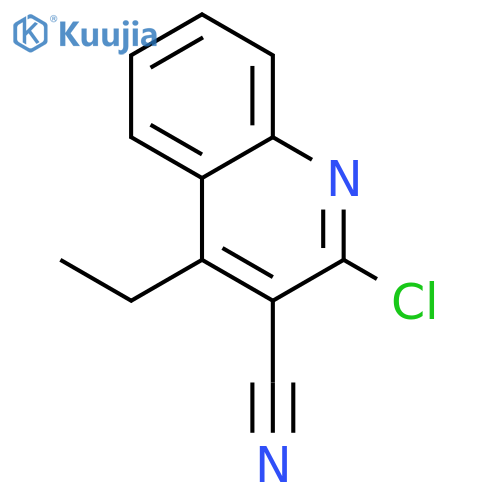

Cas no 101617-64-5 (2-Chloro-4-ethylquinoline-3-carbonitrile)

101617-64-5 structure

商品名:2-Chloro-4-ethylquinoline-3-carbonitrile

CAS番号:101617-64-5

MF:C12H9ClN2

メガワット:216.666261434555

MDL:MFCD27996494

CID:1095056

PubChem ID:21792841

2-Chloro-4-ethylquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-ethylquinoline-3-carbonitrile

- D82797

- AKOS022189661

- BS-14184

- CS-0152564

- 3-Quinolinecarbonitrile, 2-chloro-4-ethyl-

- 101617-64-5

- DTXSID00618149

- BEA61764

- SB72007

-

- MDL: MFCD27996494

- インチ: InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3

- InChIKey: ATPCYFPDBTVACV-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C#N)C(=NC2=CC=CC=C12)Cl

計算された属性

- せいみつぶんしりょう: 216.04557

- どういたいしつりょう: 216.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- PSA: 36.68

2-Chloro-4-ethylquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1104457-1g |

2-chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95% | 1g |

$700 | 2024-07-23 | |

| Alichem | A189005428-1g |

2-Chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95% | 1g |

$663.40 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN357-250mg |

2-Chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95+% | 250mg |

2877CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN357-100mg |

2-Chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95+% | 100mg |

623.0CNY | 2021-07-10 | |

| A2B Chem LLC | AA06258-250mg |

2-Chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95% | 250mg |

$127.00 | 2024-04-20 | |

| Aaron | AR0005OE-100mg |

3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |

101617-64-5 | 95% | 100mg |

$177.00 | 2025-02-10 | |

| Aaron | AR0005OE-250mg |

3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |

101617-64-5 | 95% | 250mg |

$296.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL995-250mg |

3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |

101617-64-5 | 95% | 250mg |

¥890.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1104457-5g |

2-chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95% | 5g |

$1500 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223204-100mg |

2-Chloro-4-ethylquinoline-3-carbonitrile |

101617-64-5 | 95% | 100mg |

¥954 | 2023-04-17 |

2-Chloro-4-ethylquinoline-3-carbonitrile 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

101617-64-5 (2-Chloro-4-ethylquinoline-3-carbonitrile) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101617-64-5)2-Chloro-4-ethylquinoline-3-carbonitrile

清らかである:99%/99%

はかる:250mg/1g

価格 ($):156.0/418.0